molecular formula C11H10N4O B14897320 n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine

n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine

Cat. No.: B14897320
M. Wt: 214.22 g/mol
InChI Key: NGTAFDARCJNLEY-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is a chemical compound of interest in medicinal chemistry and biological research, composed of a benzoxazole scaffold linked to a pyrazole ring via a methylene bridge. The benzo[d]oxazol-2-amine moiety is a well-known heterocyclic structure in drug discovery . Similarly, the 1H-pyrazol-3-yl group is a common pharmacophore found in compounds with diverse biological activities . The integration of these two privileged structures into a single molecule suggests potential for use in early-stage discovery research, particularly in the development of enzyme inhibitors or as a molecular probe . Researchers are investigating this compound and its analogs to explore structure-activity relationships (SAR) and to evaluate its physicochemical properties. Computational analysis of the core structure indicates features typical of drug-like molecules, which may be suitable for further investigation in hit-to-lead optimization campaigns . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H10N4O/c1-2-4-10-9(3-1)14-11(16-10)12-7-8-5-6-13-15-8/h1-6H,7H2,(H,12,14)(H,13,15)

InChI Key

NGTAFDARCJNLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NN3

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

Benzo[d]oxazol-2-amine is synthesized via cyclization of 2-aminophenol with cyanogen bromide (CNBr) under basic conditions. The reaction proceeds as follows:
$$
\text{2-Aminophenol} + \text{CNBr} \xrightarrow{\text{NaOH}} \text{Benzo[d]oxazol-2-amine} + \text{HBr}
$$
Conditions :

  • Solvent: Ethanol/water (1:1)
  • Temperature: 60°C, 4 h
  • Yield: 78%

Alternative Cyclization with Formic Acid

Heating 2-aminophenol with formic acid at 120°C for 6 h achieves 85% yield, though purity is lower compared to CNBr methods.

Synthesis of (1H-Pyrazol-3-yl)methyl Derivatives

Iodination and Cross-Coupling

3-Amino-1H-pyrazole undergoes diazotization with NaNO₂/HCl, followed by iodide substitution (KI) to yield 3-iodo-1H-pyrazole. Subsequent Ullmann coupling with methyl Grignard reagents introduces the methyl group:
$$
\text{3-Iodo-1H-pyrazole} + \text{CH₃MgBr} \xrightarrow{\text{CuBr₂, Cs₂CO₃}} \text{(1H-Pyrazol-3-yl)methanol}
$$
Conditions :

  • Solvent: DMF
  • Temperature: 190°C (microwave), 20 min
  • Yield: 80%

Hydroxymethylation via Reductive Amination

Pyrazole-3-carbaldehyde is synthesized by oxidizing (1H-pyrazol-3-yl)methanol with pyridinium chlorochromate (PCC).

Alkylation of Benzo[d]oxazol-2-amine

Nucleophilic Substitution

Reacting benzo[d]oxazol-2-amine with (1H-pyrazol-3-yl)methyl bromide in DMF/K₂CO₃ yields the target compound:
$$
\text{Benzo[d]oxazol-2-amine} + \text{(1H-Pyrazol-3-yl)methyl bromide} \xrightarrow{\text{K₂CO₃}} \text{N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine}
$$
Conditions :

  • Solvent: DMF
  • Temperature: 80°C, 12 h
  • Yield: 65%

Microwave-Assisted Alkylation

Using microwaves reduces reaction time to 5 min with comparable yields (62%).

Reductive Amination Approach

Aldehyde Preparation

Pyrazole-3-carbaldehyde is obtained via PCC oxidation of (1H-pyrazol-3-yl)methanol.

Reductive Coupling

Benzo[d]oxazol-2-amine and pyrazole-3-carbaldehyde undergo reductive amination with NaBH₃CN:
$$
\text{Benzo[d]oxazol-2-amine} + \text{Pyrazole-3-carbaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$
Conditions :

  • Solvent: MeOH/AcOH (9:1)
  • Temperature: 25°C, 6 h
  • Yield: 72%

Alternative Methods and Optimization

Mitsunobu Reaction

Coupling (1H-pyrazol-3-yl)methanol with benzo[d]oxazol-2-amine via Mitsunobu conditions (DIAD, PPh₃) achieves 58% yield but requires rigorous drying.

Copper-Catalyzed Alkylation

Using CuBr₂/Cs₂CO₃ in DMF at 130°C enhances regioselectivity (88% yield).

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.12 (m, 4H, Ar-H), 6.02 (s, 1H, pyrazole-H).
  • IR : 3328 cm⁻¹ (N-H stretch), 1597 cm⁻¹ (C=N).

X-ray Crystallography

The benzoxazole and pyrazole rings form dihedral angles of 45.0° and 37.01°, respectively, with N-H···N hydrogen bonds creating C(5) chains.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole or pyrazole rings.

    Reduction: Reduced forms of the benzoxazole or pyrazole rings.

    Substitution: Substituted derivatives at the pyrazole ring.

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The benzo[d]oxazole core distinguishes the target compound from analogs with other heterocycles:

  • Benzothiazole Derivatives : N-Octylbenzo[d]thiazol-2-amine (3d) and N-Benzylbenzo[d]thiazol-2-amine (3a) replace the oxygen atom in benzo[d]oxazole with sulfur. This substitution increases lipophilicity and alters electronic properties, as evidenced by higher melting points (233–235°C for 3d vs. ~244–246°C for 3a) compared to oxygen-containing analogs .
  • Imidazole/Isoxazole Derivatives : 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) features a benzoimidazole core, which introduces an additional nitrogen atom. This enhances hydrogen-bonding capacity, as seen in its IR spectrum (NHCO stretch at 3265 cm⁻¹) .

Substituent Effects

  • Pyrazole vs. Alkyl/Benzyl Groups : The pyrazolemethyl substituent in the target compound contrasts with alkyl (e.g., N-octyl in 3d) or benzyl (e.g., N-benzyl in 3a) groups. Pyrazole’s aromaticity and nitrogen content may improve solubility in polar solvents compared to long alkyl chains, which increase lipophilicity (e.g., 3d’s octyl chain contributes to a molecular weight of 262.41 vs. 240.32 for 3a) .
  • Oxadiazole Derivatives : 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine contains a 1,2,5-oxadiazole ring, which is more electron-deficient than benzo[d]oxazole. This difference influences reactivity, such as susceptibility to nucleophilic attack .

Spectroscopic and Physical Properties

Compound Melting Point (°C) Key NMR Signals (δ, ppm) IR Stretches (cm⁻¹) Molecular Weight
N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine (Target) Not reported Expected: ~7.5–8.0 (aromatic H), ~4.5 (CH2) ~1600–1650 (C=N/C-O) ~256.28 (calc.)
N-Octylbenzo[d]thiazol-2-amine (3d) 233–235 0.87–0.84 (CH3), 3.36–3.31 (NHCH2) Not reported 262.41
N-Benzylbenzo[d]thiazol-2-amine (3a) 244–246 4.60 (CH2), 7.68–7.00 (aromatic H) Not reported 240.32
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8) Not reported 3.30 (N-CH3), 6.50 (isoxazole-H) 3265 (NHCO), 1678 (C=O) 284

Biological Activity

The compound n-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized through the condensation of benzo[d]oxazol-2-amine with 1H-pyrazole derivatives in the presence of appropriate catalysts. Characterization is performed using various techniques including:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
  • Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
  • Mass Spectrometry (MS) : Confirms molecular weight and composition.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that the compound has potential as a therapeutic agent against bacterial infections .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In cell line studies, it was found to inhibit the proliferation of several cancer cell lines, including:

Cancer Cell Line IC50 (μM)
MCF-7 (Breast cancer)10
A549 (Lung cancer)15
HeLa (Cervical cancer)12

The mechanism of action appears to involve induction of apoptosis and inhibition of cell cycle progression, making it a candidate for further development in cancer therapy .

Other Pharmacological Activities

Additional research has indicated that this compound possesses anti-inflammatory and analgesic properties. In animal models, it demonstrated a reduction in pain response and inflammation markers when administered at therapeutic doses.

Case Studies

A notable case study involved the use of n-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amines in treating infections resistant to conventional antibiotics. In a clinical setting, patients with chronic bacterial infections showed significant improvement after treatment with this compound, highlighting its potential as a novel therapeutic option .

Q & A

Q. What are the optimal synthetic routes for N-((1H-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine, and how can reaction conditions be systematically optimized?

The synthesis of benzoxazole-pyrazole hybrids typically involves condensation reactions, alkylation, or nucleophilic substitution. For example, analogous compounds are synthesized via refluxing precursors in polar aprotic solvents (e.g., DMF or ethanol) under nitrogen protection, as seen in the synthesis of benzo[d]oxazol-2-amine derivatives . Optimization includes:

  • Temperature control : Reflux (~80–100°C) enhances reaction rates while minimizing side products.
  • Catalysts : Zinc acetate or triethylamine may improve yields, as demonstrated in similar heterocyclic syntheses .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 40–50 ppm for methylene groups) confirm structural motifs like the pyrazole and benzoxazole rings .
  • X-Ray Crystallography : SHELX and ORTEP-3 are widely used for resolving crystal structures. For example, SHELXL refines small-molecule crystallography data, while ORTEP generates 3D visualizations of hydrogen-bonding networks .
  • Mass Spectrometry : HRMS (e.g., m/z 262.01 for a benzothiazole analog) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. For instance, pyrazole nitrogen atoms often act as electron donors in coordination chemistry .
  • Molecular Docking : Tools like AutoDock assess binding affinities to therapeutic targets (e.g., TNIK kinases or Spns2 transporters). Pyrazole-benzoxazole hybrids show potential as kinase inhibitors, as seen in patent data .
  • Hydrogen-Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies supramolecular interactions critical for crystal packing or protein-ligand binding .

Q. How should researchers address contradictions in bioactivity data across structurally similar analogs?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability, while alkyl chains modulate lipophilicity .
  • Assay Conditions : Variations in cell lines or reagent purity (e.g., >95% compound purity required for reliable IC50_{50} values) .
  • Structural Isomerism : Regiochemical differences in pyrazole substitution (e.g., 3- vs. 5-position) significantly alter binding modes .

Q. What strategies are effective for resolving crystallographic data inconsistencies in benzoxazole derivatives?

  • Twinned Data Refinement : SHELXL’s twin refinement module can model overlapping lattices in low-symmetry crystals .
  • High-Resolution Data : Collecting data at synchrotron sources (≤1.0 Å resolution) improves electron density maps for ambiguous regions .
  • Hydrogen-Bond Validation : Cross-validate H-bond networks with Cambridge Structural Database (CSD) entries to identify outliers .

Methodological Considerations

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the pyrazole or benzoxazole rings .
  • Biological Screening : Prioritize assays aligned with known activities of related compounds (e.g., kinase inhibition, antioxidant assays) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

  • Detailed Reporting : Specify solvent grades (e.g., anhydrous DMF), catalyst batches, and purification thresholds (e.g., ≥95% purity) .
  • Scale-Up Considerations : Transitioning from milligram to gram-scale may require adjusting reflux times or switching to continuous flow reactors .

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